molecular formula C9H7NO6 B3013886 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66410-87-5

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B3013886
CAS No.: 66410-87-5
M. Wt: 225.156
InChI Key: AVKRNLXCZBBZMD-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS Number: 66410-87-5) is a high-purity chemical building block supplied as a powder. This compound features a benzodioxane scaffold, a privileged structure in medicinal chemistry known for its versatile interactions with biomolecules . The scaffold is present in several clinically significant drugs, such as Eliglustat (for Gaucher's disease) and Doxazosin (for hypertension and benign prostatic hyperplasia) . The core benzodioxane structure is recognized for exhibiting a wide spectrum of biological properties, including hepatoprotective, antioxidant, antibacterial, anti-inflammatory, anticancer, and enzyme inhibition activities . The specific nitro and carboxylic acid functional groups on this derivative make it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel hydrazone derivatives . Research into similar benzodioxane-carboxylic acid-based hydrazones has demonstrated strong potential for therapeutic applications, showing promising in vitro biological activities such as acetylcholinesterase inhibition, β-glucosidase inhibition, and significant anticancer activity against cell lines like HeLa and PC3 . These compounds have also been shown to adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability . This compound is intended for use in research and development processes, including as a precursor in organic synthesis and for the exploration of new therapeutic agents in areas such as neurodegenerative and metabolic disorders. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-9(12)6-3-5(10(13)14)4-7-8(6)16-2-1-15-7/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKRNLXCZBBZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. The reaction conditions often require the use of strong acids and nitrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number: 66410-87-5 (Note: Conflicting data in suggests possible discrepancies in molecular formula due to hydrochloride salt inclusion.)
  • Molecular Formula: Likely C₉H₇NO₆ (theoretical, excluding salt forms)
  • IUPAC Name : 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares this compound with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications Sources
This compound 66410-87-5* C₉H₇NO₆ (theoretical) 241.16 (calc.) Nitro (7), COOH (5) Pharmaceutical intermediate
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 66411-42-5 C₈H₄BrFO₂ 231.02 Dinitro (6,7), Br, F Discontinued; halogenated analog
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid 4442-53-9 C₉H₈O₄ 194.18 COOH (5) Parent compound; enzymatic hydroxylation precursor
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid - C₉H₇BrO₄ 275.06 (calc.) Br (7), COOH (5) Research chemical; halogen substitution studies
7-Nitro-1,4-benzodioxane-6-carboxylic acid 57672-33-0 C₁₀H₉NO₆ 239.18 (calc.) Nitro (7), COOH (6) Fully saturated dioxane analog

Note: Discrepancies in suggest the listed molecular formula (C₁₂H₁₈ClNO₂) may correspond to a hydrochloride salt or a misassigned structure.

Pharmaceutical Relevance

  • Antimicrobial Agents : Nitro-substituted benzodioxines are precursors to nitroimidazole antibiotics, leveraging nitro group bioreduction for selective toxicity against anaerobic pathogens .
  • Enzyme Inhibitors : Complex derivatives (e.g., PDB ligands in ) demonstrate inhibition of HIV integrase, highlighting the scaffold's versatility in antiviral drug design .

Physicochemical Stability

  • Nitro Group Stability : The nitro group confers oxidative stability but may pose mutagenic risks if reduced to reactive intermediates (e.g., hydroxylamines) .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility for formulation but require careful handling due to hygroscopicity .

Biological Activity

7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 66410-87-5) is a compound of interest due to its potential biological activities, particularly in cancer research. Its structure includes a nitro group and a benzodioxine moiety, which are often associated with various pharmacological properties.

  • Molecular Formula: C9H7NO6
  • Molecular Weight: 225.15 g/mol
  • Melting Point: 234-235 °C
  • Chemical Structure:

    Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity:
    • The compound has been shown to induce apoptosis in various cancer cell lines, including hematological malignancies and solid tumors. Studies demonstrate its efficacy as a pro-apoptotic agent by disrupting autophagic flux in cancer cells, which enhances its cytotoxic effects .
    • In ex vivo studies on chronic lymphocytic leukemia (CLL) cells, it exhibited potent pro-apoptotic effects, suggesting potential for therapeutic use in hematological cancers .
  • Mechanism of Action:
    • The compound acts as a microtubule-targeting agent (MTA), binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
    • It has also been identified as an inhibitor of late-stage autophagy, preventing the fusion of autophagosomes with lysosomes, thereby promoting cell death in cancer cells exposed to stress conditions such as chemotherapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines; effective against CLL and solid tumors
Microtubule TargetingBinds to tubulin, disrupting microtubule formation
Autophagy InhibitionInhibits autophagosome-lysosome fusion; enhances cytotoxicity under stress conditions

Detailed Findings

In a study focused on the synthesis and evaluation of new MTAs, this compound was highlighted for its ability to enhance the apoptotic response when used in combination with autophagy inhibitors like BAF-A1. The findings suggest that prolonged exposure to this compound activates protective autophagic pathways that can be countered by inhibiting late-stage autophagy .

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